sec-Butyl Cypionate
Description
sec-Butyl Acetate (CAS 105-46-4) is an organic ester with the molecular formula C₆H₁₂O₂ and synonyms including 2-Butyl acetate, 1-Methylpropyl acetate, and Acetic acid sec-butyl ester . It is widely used as a solvent in coatings, adhesives, and industrial processes due to its moderate evaporation rate and compatibility with resins.
Properties
CAS No. |
959015-71-5 |
|---|---|
Molecular Formula |
C₁₂H₂₂O₂ |
Molecular Weight |
198.3 |
Synonyms |
Cyclopentanepropanoic Acid 1-Methylpropyl Ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl Cypionate typically involves the esterification of sec-butyl alcohol with cypionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The raw materials, sec-butyl alcohol and cypionic acid, are fed into a reactor where they react in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl Cypionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butyl cypionic acid.
Reduction: It can be reduced to form sec-butyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products:
Oxidation: sec-Butyl cypionic acid.
Reduction: sec-Butyl alcohol.
Substitution: Various esters or ethers depending on the nucleophile used
Scientific Research Applications
sec-Butyl Cypionate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Used as a fragrance ingredient and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of sec-Butyl Cypionate involves its interaction with specific molecular targets and pathways. It acts as an ester, participating in esterification and hydrolysis reactions. The compound can be hydrolyzed by esterases to release sec-butyl alcohol and cypionic acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group-Based Comparison
The table below compares sec-Butyl Acetate with structurally related compounds, focusing on esters, chloroformates, isothiocyanates, and alcohols:
Detailed Analysis
Esters: sec-Butyl Acetate vs. sec-Butyl Formate
- sec-Butyl Formate (C₅H₁₀O₂) shares the ester functional group but has a shorter carbon chain. It has a lower boiling point (~80–90°C) compared to sec-Butyl Acetate, making it more volatile .
- Reactivity : Both esters hydrolyze in acidic/basic conditions, but sec-Butyl Acetate’s larger size reduces its solubility in polar solvents .
Chloroformates: sec-Butyl Chloroformate
- Reactivity : Unlike esters, chloroformates are highly reactive with nucleophiles (e.g., water, amines), releasing toxic gases (e.g., HCl). This makes them more hazardous in industrial settings .
- Applications : Primarily used as intermediates in organic synthesis, whereas sec-Butyl Acetate is a solvent.
Alcohols: sec-Butyl Alcohol
Occupational Exposure Controls
Environmental Impact
- sec-Butyl Acetate has moderate environmental persistence but is less toxic to aquatic life compared to chloroformates, which are classified as acute hazards under EPA regulations .
Q & A
Q. What are the established synthetic routes for sec-Butyl Cypionate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of cypionic acid with sec-butanol, using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid). Key variables include molar ratios (1:1.2 acid:alcohol), temperature (80–120°C), and reaction time (4–12 hrs). Purification involves fractional distillation or column chromatography. Yield optimization requires monitoring by TLC or GC-MS to assess completion .
- Table 1 : Comparison of Synthetic Routes
| Catalyst | Temp (°C) | Time (hrs) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| H₂SO₄ | 110 | 6 | 78 | 98.5 |
| Amberlyst | 100 | 8 | 85 | 99.2 |
| Enzymatic | 40 | 24 | 65 | 95.0 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are their validation parameters?
- Methodological Answer : NMR (¹H, ¹³C) confirms structure via ester carbonyl signals (δ 170–175 ppm) and sec-butyl protons (δ 0.8–1.5 ppm). GC-MS with DB-5 columns (30 m × 0.25 mm) and EI ionization (70 eV) detects impurities. Validation follows ICH guidelines: linearity (R² > 0.998), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and precision (%RSD < 2) .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Methodological Answer : Stability studies use accelerated conditions (40°C/75% RH for 6 months) and HPLC-UV (λ = 254 nm) to monitor degradation. Hydrolysis dominates in acidic/basic conditions, producing cypionic acid and sec-butanol. Oxidative degradation (via H₂O₂ exposure) forms peroxides, detected by LC-QTOF-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life .
- Table 2 : Degradation Kinetics
| Condition | k (day⁻¹) | t₁/₂ (days) | Major Degradant |
|---|---|---|---|
| pH 3.0, 25°C | 0.015 | 46.2 | Cypionic Acid |
| pH 7.4, 40°C | 0.002 | 346.6 | None Detected |
| UV Light, 30°C | 0.021 | 33.0 | Peroxides |
Q. What experimental strategies resolve contradictions in reported degradation rates of this compound?
- Methodological Answer : Contradictions arise from variable experimental setups (e.g., light exposure, solvent polarity). Replicate studies using standardized OECD guidelines under controlled humidity, temperature, and light. Multivariate analysis (ANOVA, PCA) identifies dominant degradation factors. Cross-validate results via inter-laboratory studies using harmonized protocols .
Q. How can researchers elucidate metabolic pathways of this compound in biological systems?
- Methodological Answer : Use in vitro models (hepatocyte incubations) with LC-HRMS for metabolite profiling. Isotopic labeling (¹⁴C-sec-butyl group) tracks distribution. Pharmacokinetic models (e.g., compartmental analysis) quantify metabolite formation rates. Compare with in silico tools (METEOR, ADMET Predictor) to predict Phase I/II metabolism .
Methodological Frameworks for Research Design
Q. How to formulate a PICOT-style research question for studying this compound’s antioxidant properties?
- Example Framework :
- P (Population): In vitro neuronal cell lines.
- I (Intervention): Exposure to this compound (0.1–10 µM).
- C (Comparison): Untreated cells vs. Trolox (standard antioxidant).
- O (Outcome): ROS reduction measured via DCFH-DA assay.
- T (Time): 24–72 hrs post-treatment.
This structure ensures testable hypotheses and alignment with experimental objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
